VCP/p97 ATPase Inhibition – 4‑Methoxybenzylsulfanyl vs. 4‑Trifluoromethylbenzylsulfanyl Analog
Within a focused alkylsulfanyl-1,2,4-triazole library assessed against VCP/p97 ATPase activity, the 4‑methoxybenzylsulfanyl derivative (target compound) exhibited a biochemical IC₅₀ of 0.85 µM, whereas the direct 4‑trifluoromethylbenzylsulfanyl analog showed an IC₅₀ of 6.2 µM [1]. The 7‑fold potency difference is attributed to the electron-donating methoxy group enhancing the binding interaction at the allosteric site adjacent to the D2 ATPase domain.
| Evidence Dimension | Biochemical IC₅₀ against VCP/p97 ATPase (D2 domain) |
|---|---|
| Target Compound Data | IC₅₀ = 0.85 µM |
| Comparator Or Baseline | 4‑Trifluoromethylbenzylsulfanyl analog IC₅₀ = 6.2 µM |
| Quantified Difference | 7.3‑fold higher potency for target compound |
| Conditions | Recombinant human VCP/p97, ATPase-Glo assay, 30 min incubation |
Why This Matters
This 7‑fold potency advantage means the target compound achieves equivalent target engagement at substantially lower concentrations than the trifluoromethyl analog, reducing the risk of off-target effects in cellular profiling.
- [1] Polucci P, Magnaghi P, Angiolini M, et al. Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. J Med Chem. 2013;56(2):437‑450. doi:10.1021/jm3013213. View Source
